4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
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Description
4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H18BrNO3S and its molecular weight is 348.26. The purity is usually 95%.
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Scientific Research Applications
Photostabilization of Polyvinyl Chloride
Thiophene derivatives, including compounds similar to 4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide, have been investigated for their ability to reduce the photodegradation of polyvinyl chloride (PVC). These materials can significantly lower the rate of PVC degradation, potentially through direct absorption of UV radiation or electrostatic interaction with PVC (Balakit et al., 2015).
Synthesis Methodologies
Research has been conducted on the synthesis of similar thiophene derivatives, demonstrating various methodologies, such as direct lithiations and bromination reactions. These methods provide insights into the efficient synthesis of such compounds (Bar & Martin, 2021).
Practical Synthesis of Pharmaceutical Compounds
Thiophene derivatives have been used in the practical synthesis of pharmacologically active compounds. For instance, they have been involved in the synthesis of orally active CCR5 antagonists, highlighting their relevance in medicinal chemistry (Ikemoto et al., 2005).
Asymmetric Bromohydroxylation
Research on the asymmetric bromohydroxylation of α,β-unsaturated carboxamides, including thiophene derivatives, has been carried out. This process results in chiral α-bromo-β-hydroxy carboxamides, which are significant in organic synthesis (George et al., 2007).
Copolymerization with Other Monomers
The copolymerization behavior of thiophene derivatives with commonly available monomers like methyl methacrylate and n-butyl acrylate has been studied. These derivatives exhibit very reactive monomer properties, useful in polymer science (Trumbo, 1992).
Electrophilic Substitution Reactions
Studies have also focused on the electrophilic substitution reactions of thiophene derivatives. These reactions are essential in the synthesis of a wide range of organic compounds, showcasing the versatility of thiophene derivatives in chemical synthesis (Clarke et al., 1973).
Enzyme Inhibition and Antioxidant Activity
Thiophene-2-carboxamide derivatives have been explored for their potential as enzyme inhibitors and antioxidants. The study of these derivatives contributes to the understanding of their biological activities and potential therapeutic applications (Kausar et al., 2021).
Properties
IUPAC Name |
4-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-10-7-11(19-8-10)12(17)15-9-13(18-6-5-16)3-1-2-4-13/h7-8,16H,1-6,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRJWIYXNDJNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.